
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-72222, is a synthetic compound used in scientific research for its potential applications in the field of pharmacology. This molecule is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
作用机制
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel that is activated by serotonin. By blocking the activity of this receptor, 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can prevent the onset of nausea and vomiting. This molecule has been shown to have high affinity for the 5-HT3 receptor, with a dissociation constant (Kd) of 0.3 nM.
Biochemical and Physiological Effects
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects, including the inhibition of serotonin-induced ion currents in 5-HT3 receptor-expressing cells, the prevention of nausea and vomiting induced by chemotherapy drugs, and the reduction of anxiety and depression-like behaviors in animal models. This molecule has also been shown to have minimal effects on other serotonin receptor subtypes, indicating its selectivity for the 5-HT3 receptor.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT3 receptor, which allows for specific targeting of this receptor subtype. This molecule is also relatively stable and easy to synthesize, making it a convenient tool for pharmacological studies. However, one limitation of using 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects, as it may interact with other receptors or ion channels at high concentrations.
未来方向
There are several future directions for the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in scientific research, including the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting, the investigation of the role of the 5-HT3 receptor in other physiological processes, and the identification of new targets for 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-based drug design. Additionally, the use of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs or therapies may provide new insights into the mechanisms underlying nausea and vomiting and lead to the development of more effective treatments.
合成方法
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-aminoindole, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white solid with a melting point of 176-179°C.
科学研究应用
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been used in various scientific studies to investigate the role of the serotonin 5-HT3 receptor in the regulation of nausea and vomiting. This molecule has been shown to be a potent and selective antagonist of the 5-HT3 receptor, with minimal effects on other serotonin receptor subtypes. 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been used in studies of the pharmacokinetics and pharmacodynamics of 5-HT3 receptor antagonists, as well as in the development of new drugs for the treatment of chemotherapy-induced nausea and vomiting.
属性
产品名称 |
1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-11-17(13(2)10-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
NNCHCPFHSVKHOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



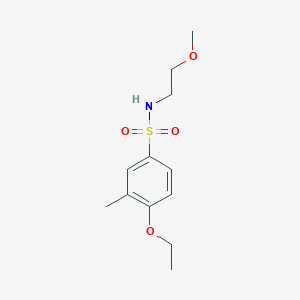


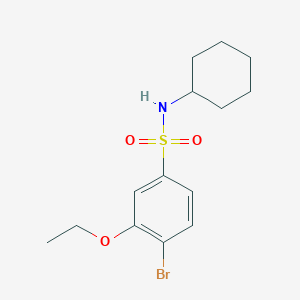
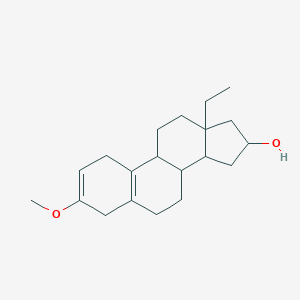
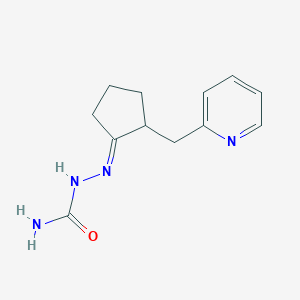


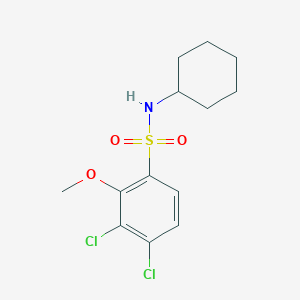


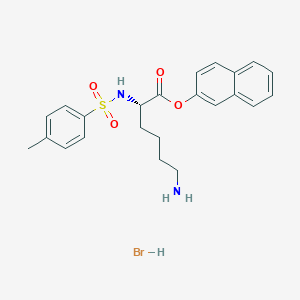
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)